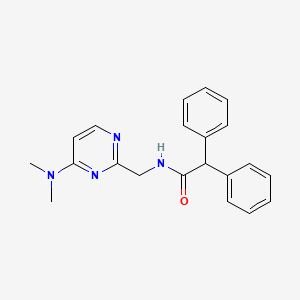

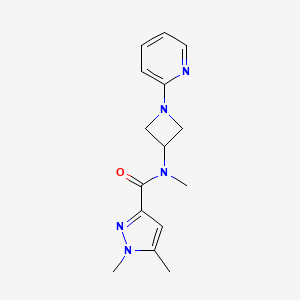

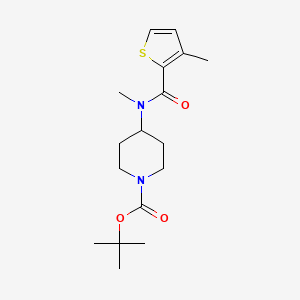

![molecular formula C25H21N4NaO5S2 B2806786 sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate CAS No. 474881-38-4](/img/structure/B2806786.png)

sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several structural components, including a benzo[de]isoquinoline-1,3-dione system , a thiadiazole ring, and a benzenesulfonate group. Benzo[de]isoquinoline-1,3-dione derivatives are known to exhibit high chemosensor selectivity in the determination of anions .

Synthesis Analysis

While the exact synthesis of this compound is not available, benzo[de]isoquinoline-1,3-dione derivatives can be synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups can lead to imines, amines, thioureas, and hydrazones .Scientific Research Applications

Anticonvulsant Agents

Sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate is a compound that can be related to research on the synthesis of newer thiadiazolyl and thiazolidinonyl quinazolin-4 3H-ones, which are potential anticonvulsant agents. These compounds are synthesized via condensation processes and screened for their anticonvulsant activity, compared with standard drugs such as phenytoin sodium, lamotrigine, and sodium valproate. This highlights the compound's relevance in the development of potential therapeutic agents for the management of seizure disorders (Archana., V. K. Srivastava, & Ashok Kumar, 2002).

Chemosensors

Research into 1,8-naphthalimide derivatives, which share a structural resemblance with the compound , has demonstrated their application as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. These chemosensors exploit the ability of fluoride ions to deprotonate the hydrazone moiety, leading to observable color changes. This property is particularly valuable for environmental monitoring and analytical chemistry applications (Liang Zhang, Feng Zhang, L. Ding, & Junkuo Gao, 2020).

Photosensitizers for Photodynamic Therapy

A study on zinc phthalocyanine derivatives, which are structurally related to sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate, has revealed their high singlet oxygen quantum yield. These compounds are synthesized and characterized for their application as photosensitizers in photodynamic therapy, a treatment modality for cancer. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them potent candidates for therapeutic applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antiproliferative-Antimicrobial Properties

The core structure of 1,3,4-thiadiazole, related to the compound , has been explored for its pharmacological significance, particularly in synthesizing Schiff bases to investigate biological activities. These compounds have shown potential in DNA protection against oxidative damage and antimicrobial activity against various pathogens. This underlines the broader scope of research applications for sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate in developing new therapeutic agents (M. Gür, S. Yerlikaya, Nesrin Şener, et al., 2020).

Gel Formation and Molecular Aggregation

Research into the solvation and reaction paths of imide derivatives, including compounds with structural similarities to sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate, has shown that these compounds can form gels in mixed solvents. This property is of interest for materials science, particularly in the design and development of new materials with specific mechanical and chemical properties (D. Singh & J. Baruah, 2008).

Future Directions

properties

IUPAC Name |

sodium;4-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-thiadiazol-2-yl]amino]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O5S2.Na/c30-23-19-8-4-6-16-7-5-9-20(22(16)19)24(31)29(23)15-3-1-2-10-21-27-28-25(35-21)26-17-11-13-18(14-12-17)36(32,33)34;/h4-9,11-14H,1-3,10,15H2,(H,26,28)(H,32,33,34);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLKOIDGTSCDID-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC4=NN=C(S4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N4NaO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

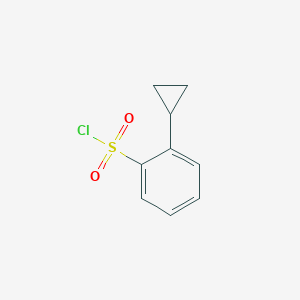

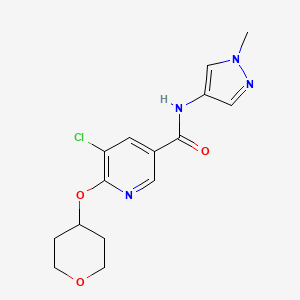

![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2806704.png)

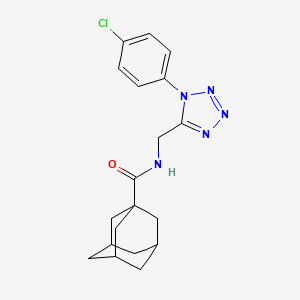

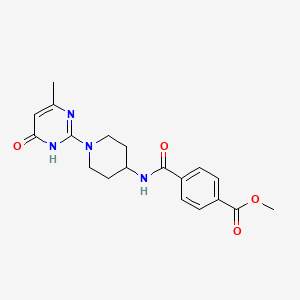

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2806709.png)

![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide](/img/structure/B2806714.png)

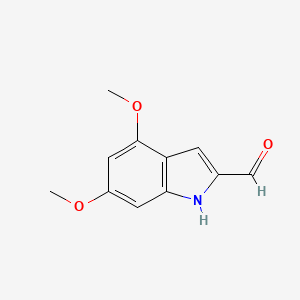

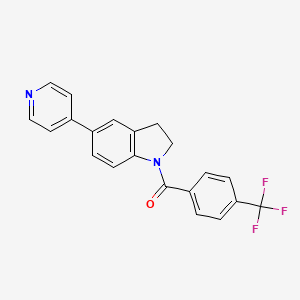

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806718.png)